3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
A study detailed a retro Diels-Alder method for preparing pyrrolo[1,2-a]pyrimidinediones from diexo-aminooxanorbornenecarboxamide, showcasing the utility of similar compounds in synthetic organic chemistry for constructing complex heterocyclic structures (Stájer et al., 2006).
Medicinal Chemistry
Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, highlighting the role of similar furo[3,2-b]pyridine derivatives in cancer treatment (Schroeder et al., 2009). Another study synthesized and tested thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives for antiproliferative activity against NCI-60 cell lines, finding significant activity in certain compounds, which underlines the therapeutic potential of these structures in oncology (Hung et al., 2014).
Materials Science
Research on new diphenylfluorene-based aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene showcases the application of carboxamide-functionalized heterocycles in the development of high-performance polymers with excellent solubility and thermal properties (Hsiao et al., 1999).
Antibacterial and Antitumor Agents
A study on the synthesis of thiophene-2-carboxamide and its derivatives explored their potential as antibiotics and agents against Gram-positive and Gram-negative bacteria, demonstrating the broad applicability of carboxamide-bearing heterocycles in drug discovery (Ahmed, 2007).
Anticonvulsive and Psychotropic Properties
Research into pyridofuropyrrolo[1,2-a]pyrimidines and pyridofuropyrimido[1,2-a]azepines revealed new chemical entities with anticonvulsive and psychotropic properties, which could lead to the development of novel therapeutics for neurological conditions (Sirakanyan et al., 2016).
Mechanism of Action
Mode of Action
The compound’s mode of action involves a multi-catalytic protocol, involving gold, palladium, and phosphoric acid . This enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . The presence of an electron-withdrawing group in the aniline and an aromatic substituent in the 3-butynamine derivative seem to be key structural factors to explain the experimental results .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of furo[2,3-b]pyrrole derivatives . The process involves multiple reactions occurring in a single flask as a result of the action of multiple catalysts .
Result of Action
The compound’s action results in the construction of diverse furo[2,3-b]pyridine derivatives . These derivatives are constructed in a one-pot fashion with uniformly good to excellent yields and diastereo and enantioselectivities . They can be further converted to complex heterocycles after simple derivations .
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-13-8-3-4-9-14(13)23-20(26)18-17(16-15(27-18)10-5-11-22-16)24-19(25)12-6-1-2-7-12/h3-5,8-12H,1-2,6-7H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAAFZKADPXCML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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